N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
3-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12(2)13-6-8-14(9-7-13)17-11-26-19(20-17)21-18(23)15-4-3-5-16(10-15)22(24)25/h3-12H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAXGPQWBHRIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The Hantzsch thiazole synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. For this compound:
- α-Halocarbonyl precursor : 4-(4-Isopropylphenyl)-2-bromoacetophenone (synthesized via Friedel-Crafts acylation of isopropylbenzene followed by bromination).
- Thiourea : Acts as the sulfur and nitrogen source for thiazole ring formation.
Reaction conditions :
- Solvent: Ethanol (reflux, 6–8 hours).
- Stoichiometry: 1:1 molar ratio of α-bromoketone to thiourea.
- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol/water (70:30 v/v).
Key analytical data :
Industrial Adaptations
- Continuous flow reactors : Enhance reaction homogeneity and reduce byproduct formation.
- Catalytic additives : ZnCl2 (5 mol%) improves cyclization efficiency, boosting yields to 85%.
Acylation of Thiazol-2-amine with 3-Nitrobenzoyl Chloride
Schotten-Baumann Conditions
The 2-amine group of the thiazole intermediate undergoes acylation with 3-nitrobenzoyl chloride under mild conditions:
- Reagents :
- 3-Nitrobenzoyl chloride (1.2 equiv).
- Base: Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM).
- Procedure :
- Dissolve 4-(4-isopropylphenyl)thiazol-2-amine (1.0 equiv) in DCM at 0°C.
- Add triethylamine dropwise, followed by 3-nitrobenzoyl chloride.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with DCM, and dry over Na2SO4.
Optimization insights :
- Excess acyl chloride ensures complete conversion, minimizing residual amine.
- Lower temperatures (0–5°C) reduce racemization and hydrolysis risks.
Analytical validation :
Alternative Catalytic Approaches
Ru(II)-catalyzed C–N bond formation, as demonstrated in ortho-amidation of benzothiazoles, offers a potential alternative for late-stage functionalization. However, this method remains experimental for nitrobenzamide derivatives due to competing nitration side reactions.
Industrial-Scale Production and Purification
Crystallization Protocols
- Solvent system : Methanol/water (55°C dissolution, followed by incremental water addition).
- Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Acylation | 68–72 | 99.5 | High |
| Ru(II) Catalysis | 45–50 | 98.0 | Moderate |
Key observations :
- Classical Hantzsch synthesis remains superior for large-scale production due to established protocols and higher yields.
- Catalytic methods, while innovative, require further development to match industrial efficiency.
Chemical Reactions Analysis
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors involved in biological processes. For example, its antibacterial activity may result from inhibiting bacterial enzymes essential for cell wall synthesis. The anti-inflammatory activity could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiazole ring, benzamide moiety, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Spectral Trends :
- IR Spectroscopy: ν(C=O) for benzamides appears at ~1660–1680 cm⁻¹ (e.g., 1663 cm⁻¹ for 4d), while ν(NO₂) in the target compound would likely appear at ~1520–1350 cm⁻¹ .
- 1H NMR : Pyridinyl protons in analogs (e.g., 4d) resonate at δ 8.6–8.7, whereas isopropyl groups in the target compound would show δ 1.2–1.4 (CH(CH₃)₂) .
Antimicrobial Activity :
- Analogs with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit enhanced antimicrobial activity. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide shows MICs of 13–27 µmol/L against S. aureus and E. coli . The target compound’s nitro group may similarly improve activity.
Cardioprotective Activity :
Challenges and Discrepancies
- Substituent Position : Antimicrobial activity in is highly dependent on substituent position (e.g., para-nitro vs. meta-chloro), which complicates direct comparisons .
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide is a thiazole derivative with notable biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial, antifungal, anti-inflammatory, and antitumor research.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, an isopropylphenyl substituent, and a nitrobenzamide moiety. The thiazole ring contributes to its biological activity, while the nitro group enhances its reactivity and potential for further chemical modifications.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of protein synthesis pathways.
Antifungal Activity
The compound also demonstrates antifungal properties. In vitro studies have shown activity against several fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a potential candidate for treating inflammatory conditions.
Antitumor Activity
In cancer research, this compound has shown promise as an antitumor agent. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been effective against breast cancer and leukemia cell lines.
Research Findings and Case Studies
The following table summarizes key findings from studies on this compound:
| Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC: 16 µg/mL | Disruption of cell wall synthesis |
| Antifungal | C. albicans, A. niger | MIC: 8 µg/mL | Inhibition of ergosterol biosynthesis |
| Anti-inflammatory | Human macrophages | IC50: 25 µM | Inhibition of COX and pro-inflammatory cytokines |
| Antitumor | MCF-7 (breast cancer), HL-60 (leukemia) | IC50: 10 µM (MCF-7), 15 µM (HL-60) | Induction of apoptosis, cell cycle arrest |
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Through Hantzsch thiazole synthesis.
- Introduction of Isopropylphenyl Group : Via Friedel-Crafts alkylation.
- Nitration : Using concentrated nitric acid to introduce the nitro group.
These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
